molecular formula C11H26N2S2 B8619129 N,N-diethylcarbamodithioate;triethylazanium

N,N-diethylcarbamodithioate;triethylazanium

Cat. No.: B8619129
M. Wt: 250.5 g/mol
InChI Key: FMXKDAXGTICXRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethylcarbamodithioate;triethylazanium can be synthesized through the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium and results in the formation of sodium diethyldithiocarbamate trihydrate .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then crystallized and purified to obtain the trihydrate form .

Chemical Reactions Analysis

Types of Reactions

N,N-diethylcarbamodithioate;triethylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and metal salts for complexation reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products

The major products formed from these reactions include disulfides from oxidation and metal complexes from complexation reactions .

Mechanism of Action

The compound exerts its effects primarily through chelation and inhibition mechanisms. It chelates metal ions, forming stable complexes that can be easily detected or removed. It also inhibits enzymes like superoxide dismutase and ascorbate oxidase by binding to their active sites, thereby preventing their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethylcarbamodithioate;triethylazanium is unique due to its trihydrate form, which enhances its solubility and stability. This makes it particularly useful in aqueous reactions and applications where high solubility is required .

Properties

Molecular Formula

C11H26N2S2

Molecular Weight

250.5 g/mol

IUPAC Name

N,N-diethylcarbamodithioate;triethylazanium

InChI

InChI=1S/C6H15N.C5H11NS2/c1-4-7(5-2)6-3;1-3-6(4-2)5(7)8/h4-6H2,1-3H3;3-4H2,1-2H3,(H,7,8)

InChI Key

FMXKDAXGTICXRP-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CCN(CC)C(=S)[S-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preparation of triethylammonium salt of diethyl dithiocarbamate is as follows: 76 grams (1 mole) carbon disulfide and 101 grams (1 mole) triethylamine are mixed at 10° C. under nitrogen. To the mixture is added in slowly 80.5 grams (1.1 mole) diethylamine drop wise and maintain the temperature below 30° C. Then the mixture is heated to 50° C. for 1 hour. The solution is then stripped out under vacuum to remove the excess amine and for the removal of low volatiles to obtain final product. The acid number (normally below 30) is measured to check the acidity. The product purity (ranging between 85-95%) is measured by LC-MS and NMR.
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